Ethyl 3-anilino-2-cyanocrotonate
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Overview
Description
ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE is an organic compound that belongs to the class of enaminones Enaminones are compounds containing both an enamine and a carbonyl group, which makes them versatile intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE typically involves the reaction of ethyl acetoacetate with aniline in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aniline to form the desired enaminone. The reaction is usually carried out under mild conditions, such as room temperature, and can be catalyzed by various acids or bases .
Industrial Production Methods
In an industrial setting, the production of ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts, such as phosphotungstic acid, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE has several scientific research applications:
Mechanism of Action
The mechanism by which ETHYL (Z)-2-CYANO-3-(PHENYLAMINO)BUT-2-ENOATE exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. It can also participate in redox reactions, altering the oxidative state of biological molecules .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(PHENYLAMINO)BUT-2-ENOATE: Similar structure but lacks the cyano group.
ETHYL 3-(METHYLAMINO)BUT-2-ENOATE: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
The cyano group increases the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl (Z)-3-anilino-2-cyanobut-2-enoate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12(9-14)10(2)15-11-7-5-4-6-8-11/h4-8,15H,3H2,1-2H3/b12-10- |
InChI Key |
MOHRNEGAVRAZEO-BENRWUELSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\NC1=CC=CC=C1)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C)NC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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